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molecular formula C9H7NO2 B154389 Indole-6-carboxylic acid CAS No. 1670-82-2

Indole-6-carboxylic acid

Cat. No. B154389
M. Wt: 161.16 g/mol
InChI Key: GHTDODSYDCPOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Reference Example 2, indole-6-carboxylic acid (200 mg, 1.24 mmol) was dissolved in DMF (2 mL), and the solution was treated with EDCI (475 mg, 2.48 mmol), HOBT monohydrate (168 mg, 1.24 mmol) and 1-(tert-butoxycarbonyl)piperazine (461 mg, 2.48 mmol) to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-ylcarbonyl]indole (529 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
475 mg
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=2)[CH:3]=[CH:2]1.CCN=C=NCCCN(C)C.C1C=C2N=NN(O)C2=CC=1.O.[C:35]([O:39][C:40]([N:42]1[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]1)=[O:41])([CH3:38])([CH3:37])[CH3:36]>CN(C=O)C>[C:35]([O:39][C:40]([N:42]1[CH2:47][CH2:46][N:45]([C:10]([C:7]2[CH:8]=[C:9]3[C:4]([CH:3]=[CH:2][NH:1]3)=[CH:5][CH:6]=2)=[O:12])[CH2:44][CH2:43]1)=[O:41])([CH3:38])([CH3:36])[CH3:37] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
475 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
168 mg
Type
reactant
Smiles
C1=CC=C2C(=C1)N=NN2O.O
Name
Quantity
461 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 529 mg
YIELD: CALCULATEDPERCENTYIELD 129.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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